molecular formula C9H7NO B046185 6-Hydroxyquinoline CAS No. 580-16-5

6-Hydroxyquinoline

Cat. No. B046185
CAS RN: 580-16-5
M. Wt: 145.16 g/mol
InChI Key: OVYWMEWYEJLIER-UHFFFAOYSA-N
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Patent
US08507489B2

Procedure details

A mixture of 4-aminophenol (44.7 g, 0.41 mol), ferrous sulfate (14 g, 0.05 mol), glycerol (120 mL, 1.65 mol), p-nitrophenol (33.3 g, 0.24 mol), and concentrated sulfuric acid (20 mL) was heated gently to 70° C. Then a second portion of concentrated sulfuric acid (25 mL) was added dropwise to the reaction mixture and the mixture was stirred at reflux for 8 hours. After cooling down to room temperature, the reaction mixture was basified to pH=5.5 with 15% aqueous sodium hydroxide solution in an ice bath. The resulting precipitate was filtered, dried and 25 g of quinolin-6-ol was obtained as a yellow solid (42% yield).
Quantity
44.7 g
Type
reactant
Reaction Step One
[Compound]
Name
ferrous sulfate
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
33.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Yield
42%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.O[CH2:10][CH:11]([CH2:13]O)O.C1C([N+]([O-])=O)=CC=C(O)C=1.[OH-].[Na+]>S(=O)(=O)(O)O>[N:1]1[C:2]2[C:7](=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=2)[CH:13]=[CH:11][CH:10]=1 |f:3.4|

Inputs

Step One
Name
Quantity
44.7 g
Type
reactant
Smiles
NC1=CC=C(C=C1)O
Name
ferrous sulfate
Quantity
14 g
Type
reactant
Smiles
Name
Quantity
120 mL
Type
reactant
Smiles
OCC(O)CO
Name
Quantity
33.3 g
Type
reactant
Smiles
C1=CC(=CC=C1[N+](=O)[O-])O
Name
Quantity
20 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down to room temperature
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N1=CC=CC2=CC(=CC=C12)O
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: CALCULATEDPERCENTYIELD 42%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.